molecular formula C9H4ClF5N2 B1294851 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole CAS No. 58457-67-3

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole

Cat. No. B1294851
CAS RN: 58457-67-3
M. Wt: 270.58 g/mol
InChI Key: HHNGOBUJWGLZRV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . It’s a structure that, despite being small, has a unique chemical complexity . Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The van Leusen reaction based on tosylmethylisocyanides (TosMICs) is one of the most appropriate strategies to synthesize imidazole-based medicinal molecules .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole compounds can be synthesized through a variety of methods. For instance, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound . It exhibits solubility in water and other polar solvents .

Scientific Research Applications

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including benzimidazole and other related compounds, have been extensively studied for their antitumor activities. For instance, bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides show promising antitumor properties. Some of these compounds have even progressed past preclinical testing stages, highlighting their potential in cancer therapy (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Conversion to CNS Acting Drugs

The transformation of imidazole and benzimidazole derivatives into more potent drugs targeting the Central Nervous System (CNS) has been explored, with these compounds originally used in chemotherapy exhibiting CNS side effects. This research indicates the potential for modifying such compounds to treat CNS diseases, suggesting a promising avenue for the development of new therapeutic agents (Saganuwan, S., 2020).

Antioxidant Capacity

The antioxidant capacity of imidazole derivatives has also been studied, with certain compounds showing the ability to form coupling adducts with radicals, thus demonstrating significant antioxidant potential. This suggests their use in combating oxidative stress-related conditions (Ilyasov, I., Beloborodov, V., Selivanova, I., & Terekhov, R., 2020).

Heterocyclic Chemistry and New Medicines

The exploration of heterocyclic chemistry, particularly focusing on 2,3-benzodiazepines and their analogs, reveals the importance of such studies in discovering new medicines. These compounds show significant biological efficacy, indicating their potential in developing treatments for diseases currently without a cure, such as certain cancers and bacterial infections (Földesi, T., Volk, B., & Milen, M., 2018).

Therapeutic Potential of Benzimidazole

Benzimidazole derivatives are known for their wide range of therapeutic applications, including antimicrobial, antiviral, antiparasitic, and anticancer activities. The structural modifications around the benzimidazole nucleus can lead to pharmacologically active compounds of therapeutic interest, showcasing the versatility and significance of benzimidazole derivatives in medicinal chemistry (Babbar, R., Swikriti, & Arora, S., 2020).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) for imidazole .

Future Directions

Imidazole compounds have been playing a central role in the treatment of numerous types of diseases, and new derivatives for medicinal use are being energetically developed worldwide .

properties

IUPAC Name

6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5N2/c10-4-1-2-5-6(3-4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNGOBUJWGLZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207155
Record name 5-Chloro-2-pentafluoroethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole

CAS RN

58457-67-3
Record name Benzimidazole, 5(or 6)-chloro-2-pentafluoroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-pentafluoroethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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